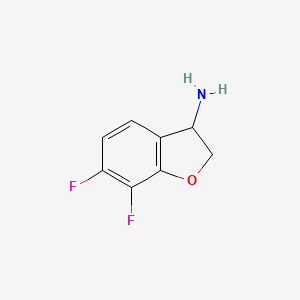
(S)-6,7-Difluoro-2,3-dihydrobenzofuran-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine: is an organic compound with the molecular formula C8H7F2NO and a molecular weight of 171.15 g/mol . This compound is characterized by the presence of a benzofuran ring substituted with two fluorine atoms at positions 6 and 7, and an amine group at position 3. It is primarily used in research and development settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6,7-difluoro-2,3-dihydro-1-benzofuran with ammonia or an amine source in the presence of a catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 6,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzofuran oxides, while reduction could produce difluorobenzofuran amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities. It is used in the development of new drugs and therapeutic agents due to its unique structural features .
Medicine: In medicine, research focuses on its potential as a therapeutic agent. Studies investigate its efficacy in treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, 6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of high-performance polymers and coatings .
Mecanismo De Acción
The mechanism of action of 6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
2,3-Dihydro-1-benzofuran-7-amine: Similar structure but lacks fluorine substitutions.
6,7-Difluoro-2,3-dihydro-1-benzofuran-3-ylamine: Similar structure with different functional groups.
6,7-Difluoro-2,3-dihydro-1-benzofuran-3-oxide: Oxidized derivative of the compound.
Uniqueness: 6,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine is unique due to the presence of fluorine atoms at positions 6 and 7, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its non-fluorinated counterparts .
Propiedades
Fórmula molecular |
C8H7F2NO |
|---|---|
Peso molecular |
171.14 g/mol |
Nombre IUPAC |
6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7F2NO/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2,6H,3,11H2 |
Clave InChI |
ANFLWYDAQMRUMC-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(O1)C(=C(C=C2)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


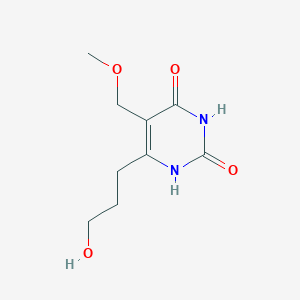
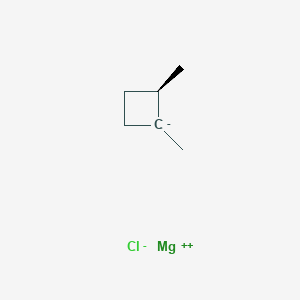
methanone](/img/structure/B12523468.png)
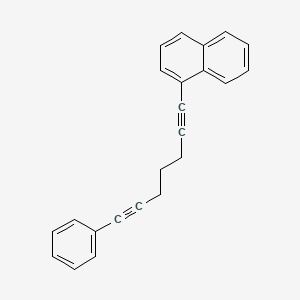
![10-(4-Methoxyphenyl)benzo[h]quinoline](/img/structure/B12523483.png)
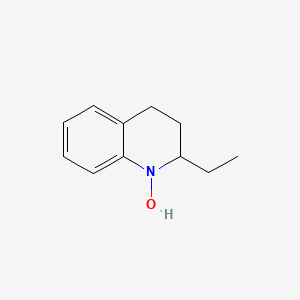
![Benzonitrile, 4-[(3-hydroxypropyl)amino]-2-(trifluoromethyl)-](/img/structure/B12523487.png)
![(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane]](/img/structure/B12523504.png)
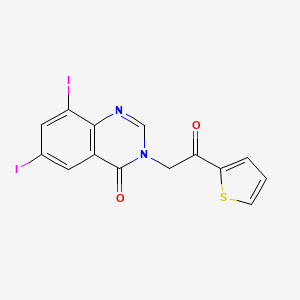
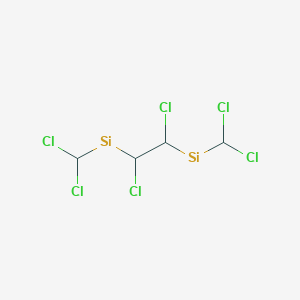
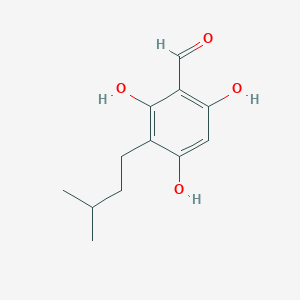

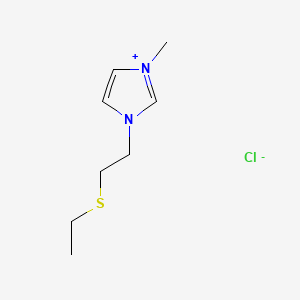
![{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane](/img/structure/B12523549.png)
